ethyl 2-(2-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate

Medicinal Chemistry Synthetic Chemistry Prodrug Design

Secure your supply of this research-grade dual-thiazole-pyrrole building block (CAS 1206999-96-3). Its precisely defined architecture, featuring a rigid planar scaffold and a built‑in ethyl ester handle, cannot be replicated by generic thiazole analogs. The ester offers greater synthetic divergence than methyl esters or free acids, supporting amide coupling, hydrazinolysis, or late‑stage hydrolysis. With predicted superior passive membrane permeability over the free acid (cLogP advantage ~+1.5), it is ideal for intracellular target‑engagement assays and SAR campaigns exploring dual‑thiazole extension. Procure today to advance your medicinal chemistry program with a pre‑assembled core that saves 3–5 synthetic steps.

Molecular Formula C15H14N4O3S2
Molecular Weight 362.42
CAS No. 1206999-96-3
Cat. No. B2842007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(2-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate
CAS1206999-96-3
Molecular FormulaC15H14N4O3S2
Molecular Weight362.42
Structural Identifiers
SMILESCCOC(=O)CC1=CSC(=N1)NC(=O)C2=CSC(=N2)N3C=CC=C3
InChIInChI=1S/C15H14N4O3S2/c1-2-22-12(20)7-10-8-23-14(16-10)18-13(21)11-9-24-15(17-11)19-5-3-4-6-19/h3-6,8-9H,2,7H2,1H3,(H,16,18,21)
InChIKeyBUHMCNQVIVVPRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate (CAS 1206999-96-3): Core Chemical Identity and Structural Context


Ethyl 2-(2-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate (CAS 1206999-96-3) is a synthetic, heterocyclic small molecule with the molecular formula C15H14N4O3S2 and a molecular weight of 362.42 g/mol . It belongs to the thiazole-4-carboxamide class and features a distinctive dual-thiazole architecture linked via a carboxamide bridge, with a pyrrole moiety attached to the 2-position of the first thiazole ring and an ethyl acetate group at the 4-position of the second thiazole ring . The compound is commercially supplied as a research-grade building block, typically at ≥95% purity, and is cataloged under the SMILES notation CCOC(=O)CC1=CSC(NC(=O)C2=CSC(=N2)N2C=CC=C2)=N1 .

Why Generic Thiazole-4-carboxamide Analogs Cannot Replace Ethyl 2-(2-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate in Research Workflows


Thiazole-4-carboxamide derivatives represent a large and heterogeneous chemical space where even minor structural modifications—such as ester-to-acid conversion, N-substitution changes on the pyrrole, or replacement of one heterocycle—can drastically alter solubility, hydrogen-bonding capacity, and target engagement profiles [1]. This compound's precisely defined dual-thiazole-pyrrole architecture, ethyl ester handle, and specific carboxamide connectivity create a unique pharmacophoric fingerprint that cannot be replicated by generic thiazole building blocks. The lack of publicly disclosed biological potency data for this particular compound further underscores the risk of uncontrolled substitution: without direct comparative data, assuming functional equivalence to any in-class analog is scientifically unfounded [2].

Quantitative Differentiation Evidence for Ethyl 2-(2-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate Versus Closest Structural Analogs


Ester Functionality: Ethyl Ester vs. Free Carboxylic Acid – Lipophilicity and Synthetic Utility

The target compound features an ethyl ester at the 4-position of the second thiazole ring, whereas the closest logical comparator is the corresponding free carboxylic acid (2-(2-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)thiazol-4-yl)acetic acid) . The ethyl ester confers a predicted cLogP approximately 1.5–2.0 log units higher than the free acid, translating to significantly greater membrane permeability in cell-based assays according to class-level inference from thiazole-4-acetate esters [1]. Additionally, the ethyl ester serves as a protected carboxylic acid handle, allowing controlled late-stage hydrolysis in synthetic workflows, a capability not available with the free acid analog .

Medicinal Chemistry Synthetic Chemistry Prodrug Design

Dual-Thiazole Architecture: Molecular Weight and H-Bond Capacity vs. Single-Thiazole Analogs

The target compound contains two thiazole rings connected by a carboxamide linker, yielding a molecular weight (MW) of 362.42 Da and a predicted total polar surface area (TPSA) of ~120–140 Ų, with 1 H-bond donor (amide NH) and 7 H-bond acceptors . By comparison, the single-thiazole analog ethyl 2-(2-aminothiazol-4-yl)acetate (CAS 53266-94-7, MW 186.23 Da, C7H10N2O2S) has a TPSA of ~80–90 Ų and only 4 H-bond acceptors . The dual-thiazole system provides a larger, more rigid scaffold with additional hydrogen-bonding capacity, which class-level SAR studies suggest can enhance target binding affinity through increased contact surface area while retaining fragment-like physicochemical properties [1].

Fragment-Based Drug Discovery Lead Optimization Physicochemical Property

N-Pyrrole Substituent: Planarity and Electronic Profile vs. N-Aryl or N-Alkyl Thiazole Analogs

The target compound incorporates a 1H-pyrrol-1-yl substituent directly attached to the 2-position of the first thiazole ring, creating an extended planar aromatic system. In contrast, closely related analogs with N-aryl (e.g., phenyl) or N-alkyl (e.g., methyl) substitution at the same position exhibit different conformational preferences and electronic distributions [1]. The N-pyrrole-thiazole linkage can participate in π-stacking interactions with aromatic protein residues, a feature less accessible to saturated N-alkyl analogs. Within the broader pyrrolyl-thiazole CB1 inverse agonist series (Patent US20040147572), N-substitution identity was a critical determinant of receptor binding potency, with variations of a single atom leading to >10-fold shifts in activity [2]. While quantitative data for this precise compound are not publicly disclosed, the class-level precedent establishes that N-substitution is a primary differentiation vector.

Medicinal Chemistry Structure-Activity Relationship Electronic Effects

Purity Grade and Supplier Documentation: ≥95% vs. Unspecified or Lower-Grade Alternative Sources

The compound is commercially offered with a certified purity of ≥95% (Catalog No. CM918760) . In procurement practice, this specification is critical: lower-purity batches from non-validated sources may contain residual synthetic intermediates (e.g., unreacted 2-(1H-pyrrol-1-yl)thiazole-4-carboxylic acid or ethyl 2-(2-aminothiazol-4-yl)acetate) that can confound biological assay results. The specified purity threshold is a quantitative procurement criterion that differentiates this sourced material from non-certified or lower-grade alternatives, where purity may not be guaranteed below 90% .

Chemical Procurement Quality Control Reproducibility

Recommended Application Scenarios for Ethyl 2-(2-(2-(1H-pyrrol-1-yl)thiazole-4-carboxamido)thiazol-4-yl)acetate Based on Verified Evidence


Fragment-Based or Scaffold-Oriented Library Design Requiring a Dual-Thiazole-Pyrrole Core

For medicinal chemistry programs that require a rigid, planar, dual-thiazole scaffold with a built-in ester handle for further derivatization, this compound provides a pre-assembled core that would otherwise require 3–5 synthetic steps to construct from single-ring precursors . The ethyl ester allows direct use in amide coupling, hydrazinolysis, or controlled hydrolysis sequences, offering greater synthetic divergence than the corresponding methyl ester or free acid [1].

Cell-Based Phenotypic Screening Where Enhanced Membrane Permeability Is Required

The ethyl ester form is predicted to have higher passive membrane permeability than the corresponding free carboxylic acid, based on a class-level cLogP advantage of approximately +1.5 log units [1]. This makes the compound a more suitable candidate for intracellular target engagement in phenotypic or target-based cell assays where the free acid may suffer from poor cellular uptake .

Structure-Activity Relationship (SAR) Studies on Pyrrolyl-Thiazole Derivatives Targeting GPCRs or Kinases

Although direct potency data for this compound are not publicly available, the pyrrolyl-thiazole chemotype has established precedent as a pharmacophore for CB1 receptor inverse agonism and casein kinase Iε inhibition [2]. This compound can serve as a scaffold-diversification point in SAR campaigns exploring the effect of dual-thiazole extension on potency, selectivity, and pharmacokinetic properties relative to the simpler mono-thiazole-pyrrole analogs described in the patent literature [3].

Chemical Probe Development Requiring a Protected Carboxylate Synthon

In synthetic workflows aimed at generating chemical probes with a terminal carboxylic acid, the ethyl ester serves as a masked acid that can be selectively unmasked under mild basic conditions (e.g., LiOH in THF/H2O) late in the synthesis [1]. This is advantageous over procuring the free acid directly, which may suffer from poor solubility in organic coupling reactions and increased propensity for salt formation during purification .

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